2-Phenyl-2-propoxyacetic acid

Description

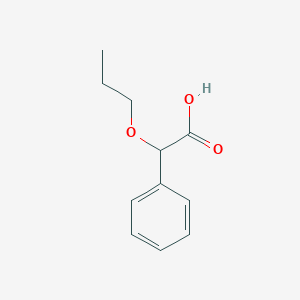

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-phenyl-2-propoxyacetic acid |

InChI |

InChI=1S/C11H14O3/c1-2-8-14-10(11(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) |

InChI Key |

SYVQJLVWLPTGJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 2 Propoxyacetic Acid

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-phenyl-2-propoxyacetic acid molecule in a more straightforward manner, often by forming key carbon-carbon or carbon-oxygen bonds in the final steps.

Alkylation and Etherification Strategies

One primary direct approach involves the alkylation of a phenylacetic acid derivative. This can be conceptualized by the introduction of a propyl group onto a suitable precursor. A highly enantioselective direct alkylation of arylacetic acids has been developed using chiral lithium amides as noncovalent stereodirecting agents. nih.gov This method circumvents the need for traditional chiral auxiliaries, which typically involve a three-step process of attachment, stereoselective alkylation, and hydrolytic removal. nih.gov The use of enediolates as reactive intermediates in this process offers advantages due to their high nucleophilicity and symmetrical geometry, which simplifies the stereochemical control to facial selectivity during the alkylation step. nih.gov

Another strategy involves the etherification of a 2-hydroxy-2-phenylacetic acid derivative. While specific examples for the propoxy group are not detailed in the provided information, the general principle of etherification would involve reacting the hydroxyl group with a propylating agent, such as propyl halide or propyl sulfate (B86663), in the presence of a base. This approach is analogous to the preparation of related ether-substituted phenylacetic acid derivatives.

Carboxylation Reactions on Propoxy-Substituted Phenyl Systems

Carboxylation reactions provide another direct route to the target molecule. This would typically involve the introduction of a carboxyl group (-COOH) onto a precursor that already contains the 2-propoxy-2-phenyl moiety. One general method for synthesizing phenylacetic acids is through the carbonation of a corresponding benzylmagnesium halide (a Grignard reagent). sciencemadness.org In this context, the synthesis would start from 1-propoxy-1-phenyl-ethane, which would be halogenated to form a benzyl (B1604629) halide derivative, followed by reaction with magnesium to form the Grignard reagent, and finally, reaction with carbon dioxide to yield this compound.

Indirect Synthesis via Precursor Modification

Indirect synthetic routes involve the initial synthesis of a simpler analogue of the target molecule, which is then chemically modified in subsequent steps to introduce the desired functional groups.

Derivatization from Simpler Phenylacetic Acid Analogues

The synthesis can commence with readily available phenylacetic acid or its derivatives. rsc.orgorgsyn.org For instance, a common precursor is phenylacetic acid itself, which can be prepared by the hydrolysis of benzyl cyanide. sciencemadness.orgorgsyn.org This precursor could then undergo functionalization. One potential pathway involves the α-hydroxylation of phenylacetic acid, followed by etherification of the resulting hydroxyl group with a propylating agent. Another possibility is the α-halogenation of phenylacetic acid, which can be achieved using reagents like trichloroisocyanuric acid (TCCA) with catalytic PCl3, to produce α-chlorophenylacetic acids. rsc.org These halogenated intermediates are versatile synthons that can subsequently be reacted with sodium propoxide to introduce the propoxy group via nucleophilic substitution.

Functional Group Interconversions Leading to the Propoxy Moiety

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and milder reaction conditions. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the alkylation of arylcarboxylic acids. nih.gov This technique allows for the direct formation of carbon-carbon bonds at specific positions on an aromatic ring, which could be adapted for the synthesis of precursors to this compound. nih.gov

Furthermore, the use of phase-transfer catalysts can be beneficial in reactions involving immiscible reactants, such as in etherification reactions where an aqueous base and an organic substrate are used. wikipedia.org Continuous-flow systems are also gaining prominence in organic synthesis, offering advantages such as precise control over reaction parameters, enhanced safety, and scalability. bme.hu The kinetic resolution of racemic mixtures using enzymatic catalysts, such as lipases, in a continuous-flow setup can be an efficient method for obtaining enantiomerically pure this compound or its precursors. bme.huresearchgate.net

Catalytic Methods for Enhanced Selectivity and Yield

The introduction of a propoxy group at the α-position of a phenylacetic acid scaffold necessitates a catalyst to facilitate the reaction with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide. Phase-transfer catalysis (PTC) stands out as a powerful technique for such transformations, offering high yields and selectivity under mild conditions. fzgxjckxxb.comcrdeepjournal.org

In a hypothetical phase-transfer catalyzed synthesis of this compound, mandelic acid could be used as the starting material. The reaction would typically occur in a biphasic system, consisting of an aqueous phase containing the deprotonated mandelic acid (formed by a base like sodium hydroxide) and an organic phase containing the propylating agent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the mandelate (B1228975) anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.org

The selectivity for O-alkylation over other potential side reactions is a critical aspect. The use of a suitable phase-transfer catalyst and careful control of reaction parameters such as temperature and stoichiometry can significantly enhance the yield of the desired 2-propoxy-2-phenylacetate intermediate. Subsequent acidic or basic hydrolysis of the ester would then yield this compound.

Table 1: Hypothetical Phase-Transfer Catalyzed Synthesis of this compound

| Entry | Starting Material | Propylating Agent | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |

| 1 | Mandelic Acid | 1-Bromopropane | Tetrabutylammonium Bromide (TBAB) | NaOH | H₂O / Toluene | 60 | 85 |

| 2 | Methyl Mandelate | Propyl Iodide | Aliquat 336 | K₂CO₃ | Dichloromethane | 40 | 90 |

This table presents hypothetical data based on analogous phase-transfer catalyzed alkylations of similar substrates.

Another catalytic approach could involve the use of solid acid catalysts. For instance, silica (B1680970) sulfate has been shown to be an effective catalyst for the protection of α-hydroxy acids under mild, and even solvent-free, conditions. researchgate.net This suggests its potential application in the etherification of mandelic acid with propanol (B110389).

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. fzgxjckxxb.com These principles can be effectively applied to the synthesis of this compound.

Solvent-Free Synthesis:

A significant advancement in green chemistry is the development of solvent-free reactions. researchgate.nettandfonline.com For the synthesis of this compound, a solvent-free approach could be envisioned for the etherification step. For example, the reaction of mandelic acid with propanol could potentially be carried out using a solid, recyclable catalyst like silica sulfate, thereby eliminating the need for hazardous organic solvents. researchgate.net This not only reduces environmental pollution but also simplifies the work-up procedure and can lead to cost savings.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. google.comjournals.co.za Addition reactions are inherently 100% atom economical. While the synthesis of this compound from mandelic acid and a propyl halide is a substitution reaction and not a simple addition, the principles of atom economy still encourage the selection of pathways that minimize the formation of byproducts. For instance, a direct addition of propanol to a precursor under catalytic conditions would be more atom-economical than a multi-step synthesis involving protecting groups.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis

| Synthetic Step | Green Chemistry Principle | Proposed Method | Potential Advantages |

| Etherification | Solvent-Free Reaction | Reaction of mandelic acid with propanol using a solid acid catalyst. researchgate.net | Reduced solvent waste, easier product isolation, potential for catalyst recycling. |

| Overall Process | Atom Economy | Direct catalytic propoxylation of a suitable precursor. | Minimization of byproducts, increased efficiency. |

This table outlines potential green chemistry approaches based on documented methodologies for similar compounds.

Stereochemical Aspects and Enantiomeric Control

Inherent Chirality of 2-Phenyl-2-propoxyacetic Acid

The concept of chirality is fundamental to the stereochemistry of this compound. A molecule is considered chiral if it is non-superimposable on its mirror image. wikipedia.org In the case of this compound, the source of chirality is a stereogenic center, specifically the α-carbon atom. This carbon is bonded to four different substituents: a phenyl group, a propoxy group, a carboxylic acid group, and a hydrogen atom. The presence of this single stereogenic carbon atom makes the molecule inherently chiral, meaning it can exist as a pair of enantiomers. wikipedia.org

Enantiomers are stereoisomers that are mirror images of each other. wikipedia.org These two forms of this compound, the (R)- and (S)-enantiomers, possess identical physical and chemical properties in an achiral environment. However, they exhibit different biological activities and interactions with other chiral molecules, which is a critical consideration in pharmaceutical and biological applications. The distinct spatial arrangement of the four different groups around the chiral center is what gives rise to these unique properties.

Asymmetric Synthesis Approaches

The synthesis of single enantiomers of chiral molecules like this compound is a significant challenge in organic chemistry. Asymmetric synthesis encompasses a variety of strategies to achieve this goal, producing a specific enantiomer in excess over the other.

One established method for controlling stereochemistry during a synthesis is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic molecule temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing asymmetry.

In the context of synthesizing enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral alcohol could be esterified with a derivative of phenylacetic acid. The resulting chiral ester would then be subjected to a reaction at the α-carbon, such as alkylation with a propylating agent. The steric hindrance and electronic properties of the chiral auxiliary would favor one direction of approach for the incoming propyl group, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the desired enantiomer of this compound.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.gov Examples of well-known auxiliaries include Evans' oxazolidinones, Corey's oxazaborolidines, and Oppolzer's camphorsultam. wikipedia.orgnih.govresearchgate.net The choice of auxiliary depends on the specific reaction and desired stereochemical outcome.

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. frontiersin.org This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The catalyst creates a chiral environment that directs the reaction pathway towards the formation of one enantiomer over the other.

For the synthesis of this compound, asymmetric catalysis could be applied to the functionalization of the α-carbon of a suitable precursor. For example, a prochiral enolate of a phenylacetate (B1230308) derivative could be reacted with a propylating agent in the presence of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, would selectively catalyze the formation of either the (R)- or (S)-enantiomer. nih.gov

Recent advancements have focused on the direct asymmetric α-alkylation of carbonyl compounds. chemrxiv.org Chiral phase-transfer catalysts and chiral aldehyde catalysts have shown promise in promoting the enantioselective alkylation of amino acid derivatives and other carbonyl compounds. frontiersin.orgchemrxiv.org Such strategies could potentially be adapted for the asymmetric synthesis of this compound.

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and stereoselective synthetic routes. nih.gov Enzymes, being inherently chiral, are highly effective catalysts for asymmetric transformations.

A chemoenzymatic approach to enantiopure this compound could involve the kinetic resolution of a racemic mixture of the acid or its ester derivative. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer of this compound, allowing for the separation of the unreacted ester (one enantiomer) and the resulting carboxylic acid (the other enantiomer). Lipase B from Candida antarctica (CALB) is a versatile enzyme often used for such resolutions. acs.orgsci-hub.se

Dynamic kinetic resolution (DKR) is an even more powerful chemoenzymatic strategy. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. acs.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving a yield of up to 100%. This often involves a combination of a biocatalyst for the stereoselective reaction and a chemical catalyst for the racemization.

Recent studies have highlighted the use of isopropyl 2-propoxyacetate as an effective acylating agent in the enzymatic kinetic resolution of various chiral amines, demonstrating the utility of propoxyacetic acid derivatives in biocatalytic processes. nih.govresearchgate.net

Enantiomeric Resolution Techniques

When a racemic mixture of this compound is obtained, enantiomeric resolution can be employed to separate the two enantiomers.

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting products are a pair of diastereomeric salts.

Diastereomers, unlike enantiomers, have different physical properties, including solubility. researchgate.net This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. Once the diastereomeric salts are separated, the individual enantiomers of the original acid can be recovered by treatment with an achiral acid to break the salt. libretexts.orglibretexts.org

Chromatographic Enantioseparation

Chromatographic methods offer a powerful and versatile alternative for separating enantiomers directly, bypassing the need for derivatization into diastereomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common techniques. mdpi.com

A chiral stationary phase (CSP) is a chromatographic packing material that incorporates a chiral selector, capable of forming transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for separation.

For acidic compounds like this compound, several types of CSPs are effective:

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose, particularly those with phenylcarbamate substituents (e.g., 3,5-dimethylphenylcarbamate), are the most widely used and successful CSPs. mdpi.com They offer broad applicability and can be used in normal-phase, reversed-phase, and polar organic modes. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric repulsion. chromatographyonline.com

Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin or vancomycin, are known for their multimodal separation capabilities. nih.gov They possess a complex structure with multiple stereogenic centers and functional groups, enabling separation through various interactions including ionic, hydrogen bonding, and hydrophobic interactions. nih.gov

Pirkle-Type CSPs: These are smaller, synthetically derived chiral molecules covalently bonded to a silica (B1680970) support. chromatographyonline.com They function based on a three-point interaction model, typically involving π-π interactions, hydrogen bonds, and dipole-dipole interactions. chromatographyonline.com

Cyclodextrin-Based CSPs: Modified β-cyclodextrins have been used as chiral selectors for the enantioseparation of 2-(substituted phenyl)propanoic acids, a class of compounds structurally related to this compound. nih.gov The separation mechanism is based on the inclusion of the analyte's phenyl group into the hydrophobic cyclodextrin (B1172386) cavity, with additional interactions at the rim of the cavity providing enantioselectivity. nih.gov

The process of developing a robust chiral separation method typically begins at the analytical scale and is then scaled up for preparative purification. rotachrom.comknauer.net

Analytical Scale Development: The initial phase involves screening different CSPs and mobile phase conditions to identify a system that provides baseline resolution. lcms.cz

Column Screening: A set of diverse CSPs (e.g., polysaccharide, macrocyclic) is tested with standard mobile phases.

Mobile Phase Optimization: The composition of the mobile phase (e.g., ratio of hexane/alcohol in normal phase, or water/acetonitrile/methanol (B129727) in reversed phase) and the type and concentration of additives (e.g., trifluoroacetic acid for acidic analytes) are adjusted to optimize resolution and peak shape. lcms.cz

Parameter Adjustment: Flow rate and temperature are fine-tuned to maximize efficiency.

Scale-Up to Preparative Scale: Once an effective analytical method is established, it is scaled up to handle larger sample loads for purification. rotachrom.com

Geometric Scaling: The flow rate and injection volume are increased proportionally to the cross-sectional area of the larger preparative column to maintain linear velocity and resolution. lcms.cz

Loadability Studies: Overload studies are performed to determine the maximum amount of sample that can be injected onto the preparative column without compromising the purity of the collected fractions. knauer.net

Fraction Collection: The retention times from the analytical run are used to define the collection windows for the separated enantiomers in the preparative run. The purity of the collected fractions is then confirmed using the original analytical method. rotachrom.com

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes to differentiate between enantiomers. In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted product from the unreacted starting material.

While direct enzymatic resolution of this compound is not widely documented, its ester derivatives, such as isopropyl 2-propoxyacetate, have been extensively studied as highly effective acylating agents in the kinetic resolution of racemic amines. mdpi.comresearchgate.net This process provides an indirect but powerful application of the compound's structure in stereochemical control.

The most prominent enzyme used in this context is Lipase B from Candida antarctica (CALB), often in an immobilized form like Novozym 435. researchgate.netresearchgate.netsci-hub.se CALB is renowned for its broad substrate scope and high enantioselectivity in transesterification and amidation reactions. sci-hub.se

Research has shown that isopropyl 2-propoxyacetate is a superior acylating agent for the CALB-catalyzed resolution of various primary amines compared to other alkoxyacetates. researchgate.netresearchgate.net In continuous-flow kinetic resolutions, this reagent enabled excellent conversions (≥46%) and enantiomeric excess values (ee ≥ 99%) for multiple racemic amines. researchgate.net The enzyme selectively acylates one enantiomer of the amine, yielding the corresponding (R)-N-propoxyacetamide with very high enantiopurity, while the unreacted (S)-amine is left behind. mdpi.comresearchgate.net

The identification of suitable enzymes often involves screening enzyme libraries. Further improvements can be achieved through protein engineering, where techniques like site-directed mutagenesis are used to enhance an enzyme's activity, stability, or stereoselectivity for a specific substrate. For example, a single point mutant of Candida tenuis xylose reductase was shown to have a 270-fold higher activity and improved enantioselectivity for reducing (S)-2-phenylpropanal, a structurally related compound. nih.gov

Table 2: Enzymatic Kinetic Resolution of Racemic Amines using Isopropyl 2-propoxyacetate

| Racemic Amine Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| (±)-1-Phenylethylamine | Candida antarctica Lipase B | (R)-N-(1-phenylethyl)-2-propoxyacetamide | ≥46 | ≥99 | researchgate.net |

| (±)-4-Phenylbutan-2-amine | Candida antarctica Lipase B | (R)-N-(4-phenylbutan-2-yl)-2-propoxyacetamide | ≥46 | ≥99 | researchgate.net |

| (±)-Heptan-2-amine | Candida antarctica Lipase B | (R)-N-(heptan-2-yl)-2-propoxyacetamide | ≥46 | ≥99 | researchgate.net |

| (±)-1-Methoxypropane-2-amine | Candida antarctica Lipase B | (R)-N-(1-methoxypropan-2-yl)-2-propoxyacetamide | ≥46 | ≥99 | researchgate.net |

Data derived from studies on the use of isopropyl 2-propoxyacetate as an acylating agent. researchgate.net

Optimization of Biocatalytic Reaction Parameters for this compound

Extensive research has been conducted into the optimization of biocatalytic reactions for creating chiral compounds. However, specific studies detailing the optimization of biocatalytic reaction parameters for the synthesis of this compound are not available in the reviewed scientific literature.

Biocatalytic processes, which use enzymes to catalyze chemical reactions, are prized for their high enantioselectivity and operation under mild conditions. The optimization of parameters such as the choice of enzyme, substrate, temperature, pH, and solvent is crucial for achieving high yields and enantiomeric purity.

Commonly, lipases, such as Lipase B from Candida antarctica (CALB), are used for the kinetic resolution of racemic acids and alcohols. sci-hub.sediva-portal.orgnih.gov This process typically involves the selective esterification or transesterification of one enantiomer, allowing for the separation of the two. The efficiency and selectivity of these resolutions are highly dependent on the reaction conditions. diva-portal.org

While direct data on this compound is not present, related research on other chiral molecules provides a framework for how such an optimization would be approached. For instance, studies on the enzymatic resolution of various primary amines frequently utilize 2-alkoxyacetates, like isopropyl 2-propoxyacetate, as acylating agents. researchgate.netsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net In these cases, researchers have systematically varied reaction parameters to achieve high enantiomeric excess (ee) and conversion rates. researchgate.netnih.govmdpi.com Such studies underscore the importance of empirical optimization for each specific substrate-enzyme system.

Investigations into acyltransferases have also shown that the structure of the acyl donor is critical, with substrates containing an oxygen atom at the C2 position, similar to this compound, being well-accepted by some engineered enzymes. acs.org This suggests that a suitable biocatalyst for this compound could likely be identified or developed.

Without specific experimental data for the biocatalytic resolution of this compound, it is not possible to provide detailed research findings or data tables on the optimization of its synthesis. The principles of biocatalyst selection, reaction engineering, and parameter optimization would need to be applied specifically to this compound in future research.

Chemical Transformations and Derivatization Studies

Reactions of the Carboxyl Functional Group

The carboxylic acid moiety is the most readily functionalized group in the 2-Phenyl-2-propoxyacetic acid scaffold. Standard transformations such as esterification and amidation are commonly employed to modify the polarity, solubility, and metabolic stability of the parent molecule.

Esterification of this compound has been achieved under various conditions to produce a range of ester derivatives. These reactions typically involve the activation of the carboxylic acid or its reaction with an alcohol in the presence of an acid catalyst.

One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, which is then reacted with an alcohol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach has been utilized to synthesize alkyl and aryl esters. For example, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds efficiently at room temperature.

Another established method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). This equilibrium-driven reaction is suitable for the synthesis of simple alkyl esters.

More sophisticated esters, including those with functionalized alcohol partners, have also been prepared. These derivatives are often synthesized to explore structure-activity relationships in various biological contexts. The choice of esterification method is often dictated by the complexity and sensitivity of the alcohol component.

Table 1: Examples of Esterification Reactions of this compound

| Alcohol | Reagents/Conditions | Ester Product |

| Methanol | SOCl₂, reflux | Methyl 2-phenyl-2-propoxyacetate |

| Ethanol | H₂SO₄ (cat.), reflux | Ethyl 2-phenyl-2-propoxyacetate |

| Isopropanol | DCC, DMAP, CH₂Cl₂ | Isopropyl 2-phenyl-2-propoxyacetate |

The synthesis of amides from this compound is another key derivatization strategy. These reactions typically require the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents are frequently employed for this purpose, allowing for the formation of a wide array of amide and peptide-like structures.

Common coupling agents include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. The reaction of activated this compound with primary or secondary amines furnishes the corresponding amides. This methodology has been used to link the molecule to amino acid esters, peptides, and other amine-containing moieties.

The conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), provides a highly reactive intermediate that readily reacts with amines to form amides. This method is particularly effective for less reactive amines but may not be suitable for substrates with sensitive functional groups.

Table 2: Representative Amidation Reactions

| Amine | Coupling Reagents | Amide Product |

| Ammonia | EDC, HOBt, DMF | 2-Phenyl-2-propoxyacetamide |

| Benzylamine | (COCl)₂, then Benzylamine | N-Benzyl-2-phenyl-2-propoxyacetamide |

| Glycine methyl ester | DCC, DMAP, CH₂Cl₂ | Methyl N-(2-phenyl-2-propoxyacetyl)glycinate |

Reactions Involving the Propoxy Ether Linkage

The propoxy ether linkage in this compound is generally stable but can be subjected to specific chemical transformations, including cleavage and functionalization of the alkyl chain.

Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong protic or Lewis acids. For instance, reaction with hydrobromic acid (HBr) or boron tribromide (BBr₃) can lead to the cleavage of the ether, yielding 2-hydroxy-2-phenylacetic acid (mandelic acid) and a propyl halide. The reaction proceeds via protonation or coordination to the ether oxygen, followed by nucleophilic attack by the bromide ion. Due to the stability of the benzylic carbocation intermediate, this cleavage is generally regioselective.

Studies on potential rearrangement reactions of the propoxy group are limited in the literature. Under strongly acidic conditions, rearrangements of the propyl group (e.g., to an isopropyl group) are theoretically possible via carbocation intermediates, but such transformations have not been extensively documented for this specific molecule.

While less common than modifications at the carboxyl group, functionalization of the n-propyl chain has been explored. Reactions targeting the alkyl chain typically require radical-based processes. For example, selective halogenation at the terminal methyl group or at one of the methylene (B1212753) positions can be achieved under specific free-radical conditions, such as using N-bromosuccinimide (NBS) with a radical initiator. However, achieving high regioselectivity can be challenging due to the similar reactivity of the C-H bonds in the propyl chain. Further derivatization of these halogenated intermediates could then be used to introduce other functional groups.

Reactivity of the Alpha-Stereocenter

The alpha-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The C-H bond at this position is activated by the adjacent phenyl ring and carboxyl group. This activation makes the alpha-proton potentially acidic and susceptible to removal by a strong base.

Deprotonation of the alpha-carbon with a potent base, such as lithium diisopropylamide (LDA), would generate a carbanion. If the reaction is performed on an enantiomerically pure sample, this process can lead to racemization as the planar carbanion intermediate can be protonated from either face with equal probability upon quenching.

This reactivity also allows for potential alkylation or other electrophilic quenching reactions at the alpha-position, although such studies on this compound itself are not widely reported. The stereochemical outcome of such reactions would be of significant interest in the synthesis of analogues with multiple stereocenters. The stability of the stereocenter under various reaction conditions is a critical consideration when planning synthetic routes to preserve enantiomeric purity.

Studies on Stereoinversion and Epimerization Mechanisms

The stereochemical integrity of this compound is a critical consideration in its chemical transformations. Like other α-substituted carboxylic acids, it is susceptible to epimerization or racemization under certain conditions, particularly those that facilitate the formation of a planar enolate intermediate.

The mechanism of stereoinversion typically involves the removal of the acidic α-proton by a base, leading to the formation of a resonance-stabilized enolate. Reprotonation of this planar intermediate can occur from either face, resulting in a mixture of stereoisomers. The rate of this process is influenced by several factors, including the strength of the base, the solvent, and the temperature. For α-aryl carboxylic acids, the phenyl group can further stabilize the enolate through resonance, potentially increasing the propensity for epimerization.

While specific studies on the stereoinversion of this compound are not extensively documented in publicly available literature, the general mechanisms for base-catalyzed racemization of α-substituted carboxylic acids are well-established. These mechanisms often involve the formation of a carbanion at the chiral center, which is stabilized by the adjacent carboxyl group.

Table 1: General Factors Influencing Stereoinversion of α-Aryl Carboxylic Acids

| Factor | Influence on Stereoinversion Rate | Rationale |

|---|---|---|

| Base Strength | Increases | A stronger base more readily abstracts the α-proton, facilitating enolate formation. |

| Temperature | Increases | Higher temperatures provide the necessary activation energy for proton abstraction and enolate formation. |

| Solvent Polarity | Variable | Polar aprotic solvents can enhance the reactivity of the base, while polar protic solvents can protonate the enolate, affecting the equilibrium. |

| Aryl Substituents | Variable | Electron-withdrawing groups on the phenyl ring can increase the acidity of the α-proton, potentially accelerating racemization. |

Modifications of the Phenyl Aromatic Ring

The phenyl ring of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. These modifications can significantly alter the physical, chemical, and biological properties of the molecule.

Electrophilic Aromatic Substitution Reactions

The phenylacetic acid moiety influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The alkylacetic acid group is generally considered to be an ortho-, para-directing group, although it is weakly activating. The outcome of EAS reactions is also influenced by steric hindrance from the bulky propoxy group at the α-position.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl derivative (ortho-position is sterically hindered) |

It is important to note that the electron-donating nature of the propoxy group's oxygen atom could have a complex electronic effect on the aromatic ring, potentially influencing the reaction rates and regioselectivity.

Metal-Catalyzed Coupling Reactions for Ring Functionalization

Modern synthetic organic chemistry offers powerful tools for the functionalization of aromatic rings through metal-catalyzed cross-coupling reactions. For derivatives of phenylacetic acid, palladium-catalyzed reactions have been shown to be effective for C-H activation and subsequent arylation.

These methods can offer high regioselectivity, often directed by the carboxylic acid group. For instance, ortho-C-H activation of phenylacetic acid derivatives can be achieved using palladium catalysts, leading to the formation of biaryl compounds. Furthermore, meta-C-H functionalization has also been reported for phenylacetic acid scaffolds using specialized directing groups or catalytic systems.

While specific examples for this compound are not readily found in the literature, the general methodologies developed for phenylacetic acid and its derivatives are expected to be applicable. These reactions would provide a versatile route to a wide range of functionalized analogues.

Table 3: Potential Metal-Catalyzed Coupling Reactions for this compound

| Reaction Type | Catalyst (Typical) | Coupling Partner | Potential Functionalization Site |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / Ligand | Arylboronic acid | ortho- or meta- (with directing group) |

| Heck Coupling | Pd(OAc)₂ / Ligand | Alkene | ortho- or meta- (with directing group) |

| Direct Arylation | Pd(OAc)₂ | Aryl halide | ortho- or meta- (with directing group) |

These advanced synthetic methods open up avenues for creating a diverse library of this compound derivatives with tailored properties for various applications.

Advanced Analytical Characterization in Chemical Research

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of organic compounds. These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the conformational preferences of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete chemical structure of a molecule in solution. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish through-bond and through-space correlations between nuclei.

Currently, there is a notable absence of published multi-dimensional NMR data specifically for 2-Phenyl-2-propoxyacetic acid in peer-reviewed scientific literature. While the synthesis of this compound has been reported, detailed spectral assignments from 2D NMR experiments are not available.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the molecular weight of a compound, allowing for the deduction of its elemental composition. Fragmentation studies, often conducted using tandem mass spectrometry (MS/MS), offer valuable insights into the structural fragments of the molecule.

As of the latest literature review, specific high-resolution mass spectrometry data and detailed fragmentation patterns for this compound have not been documented. Such data would be crucial for confirming its molecular formula and providing evidence for its structural arrangement.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is utilized to identify the functional groups present in a molecule and to probe its conformational isomers. The vibrational modes of a molecule are sensitive to its geometry and bonding environment.

There is no publicly available experimental IR or Raman spectroscopic data for this compound. Analysis of such spectra would be instrumental in identifying characteristic vibrations of the carboxylic acid, phenyl, and propoxy groups.

Chiroptical Spectroscopy for Stereochemical Assessment

For chiral molecules such as this compound, which possesses a stereocenter at the α-carbon, chiroptical spectroscopy is essential for determining its stereochemical properties.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are sensitive probes of the three-dimensional arrangement of atoms in a chiral molecule. These techniques measure the differential rotation and absorption of left- and right-circularly polarized light, respectively.

No ORD or CD spectroscopic studies have been reported for the enantiomers of this compound. Such investigations would be necessary to characterize its chiroptical properties and to assign its absolute configuration based on empirical rules or comparison with theoretical calculations.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for providing a precise three-dimensional structure of the compound in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases reveals that the crystal structure of this compound has not yet been determined. Single-crystal X-ray diffraction analysis would be required to unambiguously establish its solid-state conformation and, for a single enantiomer, its absolute stereochemistry.

Despite the importance of advanced analytical characterization in chemical research, a comprehensive set of experimental data for this compound is currently unavailable in the public domain. While the theoretical application of techniques such as multi-dimensional NMR, HRMS, vibrational and chiroptical spectroscopy, and X-ray crystallography can be postulated, their practical application to this specific compound has not been documented in the scientific literature. Further research is required to generate this crucial data, which would provide a complete and unambiguous understanding of the structural and stereochemical properties of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For 2-Phenyl-2-propoxyacetic acid, such calculations would provide insights into its conformational preferences, spectroscopic characteristics, and reaction pathways.

Conformational Analysis and Energy Landscapes

Studies on the analogous compound, alpha-methoxy phenylacetic acid, have revealed a rich conformational landscape with multiple low-energy conformers. rsc.org It is anticipated that this compound would exhibit a similar complexity. The key dihedral angles determining the conformation would be those around the C(phenyl)-C(chiral center), C(chiral center)-O(propoxy), and O(propoxy)-C(propyl) bonds.

The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ether oxygen of the propoxy group, would significantly influence the relative energies of these conformers. Computational methods like Density Functional Theory (DFT) would be suitable for mapping the potential energy surface and identifying the most stable conformers.

Table 1: Predicted Low-Energy Conformers of an Analogous Compound (alpha-methoxy phenylacetic acid) and Their Relative Energies

| Conformer | Relative Energy (kJ/mol) | Key Intramolecular Interactions |

| I | 0.00 | O-H···O (methoxy) hydrogen bond |

| II | 1.50 | C-H···O (carbonyl) interaction |

| III | 3.20 | π-stacking with carboxyl group |

| IV | 5.10 | Sterically driven conformation |

| V | 6.80 | Extended chain conformation |

Note: This table is illustrative and based on findings for alpha-methoxy phenylacetic acid to suggest a likely conformational landscape for this compound. rsc.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are crucial for the experimental identification and characterization of this compound.

NMR Spectroscopy: Calculations of nuclear magnetic shielding constants can predict the 1H and 13C NMR chemical shifts. For instance, in a study of 2-(thiophen-2-yl)acetic acid derivatives, calculated NMR data was in good agreement with experimental values. frontiersin.org For this compound, the chemical shift of the chiral proton and the carbons in the propoxy group would be particularly sensitive to the molecular conformation.

Vibrational Spectroscopy: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C-O stretching of the ether linkage, and various vibrations of the phenyl ring. A comparative analysis of the crystal structures of racemic and chiral 2-methoxy-2-phenylacetic acid highlighted the similarity in their IR spectra due to similar molecular conformations and intermolecular interactions. researchgate.net

Rotational Spectroscopy: For gas-phase studies, the calculation of rotational constants is essential. A rotational spectroscopy study of alpha-methoxy phenylacetic acid identified five different conformers in the gas phase, demonstrating the power of this technique in unraveling complex conformational landscapes. rsc.org

Reaction Mechanism Elucidation and Transition State Characterization

Theoretical calculations can elucidate the mechanisms of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies for processes such as esterification, amide formation, or decarboxylation. For example, computational studies on related compounds have been used to understand reaction pathways in various chemical transformations. researchgate.net The presence of the chiral center also makes it a candidate for stereoselective reactions, and computational modeling could predict the stereochemical outcomes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules in condensed phases and their interactions with other molecules.

Investigation of Chiral Recognition in Resolution Processes

As this compound is a chiral molecule, understanding the mechanisms of chiral recognition is crucial for its separation into enantiomers. Molecular modeling can provide detailed insights into the interactions between the enantiomers of this compound and a chiral selector, such as a cyclodextrin (B1172386), a chiral stationary phase in chromatography, or a resolving agent.

Molecular docking studies, for example, have been successfully employed to elucidate the chiral resolution of aromatic amino acids using glycopeptide selectors. nih.gov These studies revealed that the differential binding affinities between the enantiomers and the chiral selector are responsible for the separation. The key interactions often involve a combination of hydrogen bonding, hydrophobic interactions, and steric hindrance.

Table 2: Illustrative Binding Energies of Enantiomers with a Chiral Selector

| Enantiomer | Binding Energy (kcal/mol) | Key Interactions with Chiral Selector |

| (R)-2-Phenyl-2-propoxyacetic acid | -7.5 | Hydrogen bond with selector's hydroxyl group, hydrophobic interaction with phenyl ring. |

| (S)-2-Phenyl-2-propoxyacetic acid | -6.2 | Weaker hydrogen bond, steric clash between propoxy group and selector. |

Note: This table is a hypothetical representation based on principles of chiral recognition and data from analogous systems to illustrate the likely differences in binding for the enantiomers of this compound. nih.govnih.gov

Molecular dynamics simulations can further complement these static docking studies by providing a dynamic picture of the recognition process, including the role of the solvent and the conformational flexibility of both the analyte and the selector.

Ligand-Receptor Interactions in Non-Biological Contexts

Beyond chiral resolution, molecular modeling can be used to investigate the interactions of this compound with various non-biological "receptors," such as synthetic macrocycles or functionalized surfaces. These studies are relevant for applications in areas like chemical sensing, catalysis, and materials science.

The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in π-π stacking and hydrophobic interactions. The propoxy group adds another layer of potential hydrophobic interactions. Understanding how these different functionalities contribute to the binding affinity and selectivity for a given receptor is a key outcome of such computational studies. For example, the self-enantioresolving properties of chiral amine derivatives have been uncovered through the study of their intermolecular interactions. nih.gov

Prediction of Self-Assembly Behavior for Materials Science

The spontaneous organization of molecules into ordered structures, a process known as self-assembly, is a cornerstone of modern materials science. For amphiphilic molecules such as this compound, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions, this behavior can be harnessed to create novel nanomaterials with tailored properties. Theoretical and computational chemistry studies are pivotal in predicting and understanding the mechanisms that govern the self-assembly of such compounds, thereby guiding the rational design of new functional materials.

Computational simulations provide a molecular-level lens through which the complex process of self-assembly can be observed. These in silico experiments can predict the likely morphologies of aggregates, such as micelles, vesicles, or lamellae, that form when an amphiphilic molecule is introduced into a solvent. researchgate.net By simulating the interactions between individual molecules and between the molecules and the solvent, researchers can gain insights into the thermodynamic driving forces and kinetic pathways of the assembly process.

One of the key theoretical concepts used to predict the self-assembled structures of amphiphilic molecules is the critical packing parameter (CPP). rsc.org This dimensionless quantity relates the geometry of the molecule—specifically the volume of the hydrophobic part (v), the surface area of the hydrophilic head group (a₀), and the critical length of the hydrophobic chain (l_c)—to the morphology of the resulting aggregate. rsc.org The CPP is a powerful tool for initial predictions, though more sophisticated computational methods are often required for a more detailed understanding. rsc.org

Molecular dynamics (MD) and dissipative particle dynamics (DPD) are two prominent simulation techniques employed to study self-assembly. rsc.orgrsc.org MD simulations track the movement of every atom in a system over time, providing a highly detailed picture of the self-assembly process. rsc.org This can reveal the formation of initial aggregates like dimers and trimers, and how these grow into larger structures. rsc.org DPD, a coarse-grained method, simplifies the system by grouping atoms into larger particles, which allows for the simulation of larger systems over longer timescales, something that is often computationally prohibitive with all-atom MD. rsc.org These simulations can predict the formation of various nanochannel types, for instance. rsc.org

For a molecule like this compound, computational studies would typically involve constructing a molecular model and then simulating its behavior in an aqueous environment. The simulations would track how the hydrophobic phenyl and propoxy groups interact with each other to minimize contact with water, while the hydrophilic carboxylic acid head groups remain exposed to the aqueous phase. The interplay between hydrophobic interactions, hydrogen bonding, and electrostatic interactions would ultimately determine the final self-assembled structure. acs.orgnih.gov

The insights gained from these computational predictions are invaluable for materials science applications. By understanding how modifications to the molecular structure of this compound—such as altering the length of the alkyl chain or changing the nature of the head group—would affect its self-assembly behavior, scientists can design molecules that form specific nanostructures for applications in drug delivery, nanotechnology, and catalysis.

Hypothetical Simulation Data for Amphiphile Self-Assembly

The following table represents the type of data that could be generated from a computational study on a series of hypothetical amphiphilic molecules, illustrating the relationship between molecular parameters and predicted self-assembled structures.

| Molecule | Hydrophobic Volume (v) ų | Head Group Area (a₀) Ų | Critical Chain Length (l_c) Å | Predicted CPP | Predicted Morphology |

| Amphiphile A | 150 | 60 | 15 | 0.17 | Spherical Micelles |

| Amphiphile B | 250 | 55 | 18 | 0.25 | Spherical Micelles |

| Amphiphile C | 350 | 50 | 20 | 0.35 | Worm-like Micelles |

| Amphiphile D | 450 | 45 | 22 | 0.46 | Vesicles |

| Amphiphile E | 550 | 40 | 24 | 0.57 | Bilayers/Lamellae |

Applications As a Chemical Intermediate and Specialty Chemical

Building Block for Complex Organic Synthesis

The utility of phenylacetic acid and its derivatives as foundational materials in organic synthesis is well-established. wikipedia.org These compounds serve as precursors for a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. It is plausible that 2-Phenyl-2-propoxyacetic acid shares this utility, offering a unique combination of steric and electronic properties for the construction of novel molecular architectures.

As a derivative of phenylacetic acid, this compound can be envisioned as a key starting material for multi-step syntheses. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction to an alcohol. These reactions allow for the incorporation of the 2-phenyl-2-propoxyacetyl moiety into larger and more complex molecular frameworks. The presence of the propoxy group introduces a degree of lipophilicity and steric bulk that can be advantageous in tuning the physical and biological properties of the final products. For instance, in medicinal chemistry, the introduction of such groups can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

In modern drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a common strategy for identifying new leads. This compound can serve as a central scaffold for the creation of such libraries. By systematically modifying the carboxylic acid functionality and potentially the phenyl ring, a diverse set of compounds can be synthesized. This diversity is crucial for exploring the structure-activity relationships (SAR) of a particular class of molecules, whether for biological activity or for specific material properties. The chiral nature of the scaffold also allows for the generation of stereoisomeric libraries, which is of paramount importance in pharmaceutical research where enantiomers can exhibit vastly different biological effects.

Role in Chiral Technologies Beyond Drug Discovery

The presence of a stereogenic center at the α-carbon imparts chirality to this compound, making it a valuable tool in the field of chiral technology. pharmtech.com The separation of enantiomers and the synthesis of enantiomerically pure compounds are critical in many areas of chemistry and technology.

Chiral carboxylic acids are frequently employed as resolving agents for the separation of racemic mixtures of chiral amines and alcohols. pharmtech.comtcichemicals.com The process involves the formation of diastereomeric salts, which can often be separated by crystallization due to their different physical properties. It is highly probable that enantiomerically pure this compound could function as an effective chiral resolving agent. Its structural features, including the presence of a phenyl ring and an alkoxy group, could facilitate specific intermolecular interactions, such as π-stacking and hydrogen bonding, which are crucial for effective chiral recognition and diastereomeric salt formation.

Furthermore, chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While there is no direct evidence of this compound being used as a chiral auxiliary, its structure is reminiscent of other chiral acids that have been successfully employed in this capacity.

Chiral stationary phases (CSPs) are the heart of chiral chromatography, a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com Many CSPs are based on chiral molecules that are immobilized onto a solid support, such as silica (B1680970) gel. These chiral selectors interact differently with the two enantiomers of a racemic analyte, leading to their separation.

Given its chirality and functional groups, this compound or its derivatives could potentially be used as chiral selectors in the preparation of novel CSPs. The phenyl group can participate in π-π interactions, while the carboxylic acid and the ether oxygen can engage in hydrogen bonding and dipole-dipole interactions. This combination of interaction sites could provide the necessary chiral recognition for the separation of a broad range of racemic compounds. The propoxy group can also influence the enantioselectivity and the retention characteristics of the CSP.

Potential in Functional Materials Science

The application of organic molecules in materials science is a rapidly growing field. While direct applications of this compound in this area are not documented, its structural motifs suggest potential uses in the development of functional materials. For example, chiral liquid crystals are a class of materials with unique optical properties, and chiral carboxylic acids have been used as building blocks for these materials. The incorporation of the this compound moiety into a liquid crystalline structure could lead to materials with interesting and potentially useful chiroptical properties.

Additionally, the ability of carboxylic acids to coordinate with metal ions opens up the possibility of using this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The use of a chiral ligand like this compound could lead to the formation of chiral MOFs, which are of interest for enantioselective separations and asymmetric catalysis.

Monomer or Modifier for Specialty Polymer Systems

There is no available scientific literature or patent information detailing the use of this compound as a monomer for the synthesis of specialty polymers. Research on its potential as a co-monomer or a modifying agent to impart specific properties to existing polymer systems has also not been found in public databases.

Precursor for Optically Active Materials or Liquid Crystals

Information regarding the application of this compound as a precursor for the synthesis of optically active materials or liquid crystals is not present in the available scientific literature. While its chiral center suggests potential for such applications, no studies detailing its use in the creation of these advanced materials have been published.

Future Directions and Emerging Research Trends

Development of Highly Efficient and Sustainable Stereoselective Syntheses

The future synthesis of 2-Phenyl-2-propoxyacetic acid is expected to move beyond classical methods towards more efficient and environmentally benign stereoselective strategies. The focus will likely be on catalytic asymmetric synthesis, which can provide direct access to the desired enantiomer with high purity, minimizing the need for chiral resolution.

Key research areas may include:

Asymmetric Catalysis: Development of novel chiral catalysts (organocatalysts, transition-metal complexes) for the enantioselective α-alkoxylation of phenylacetic acid precursors. This approach offers a direct route to installing the propoxy group in a stereocontrolled manner.

Green Chemistry Approaches: The integration of sustainable practices will be crucial. This includes the use of greener solvents (e.g., water, bio-solvents), energy-efficient reaction conditions such as microwave-assisted synthesis, and catalysts that are recyclable and derived from earth-abundant metals. nih.govfarmaciajournal.com Research into solvent-free reaction conditions is also a promising avenue. farmaciajournal.com

Biocatalysis: The use of enzymes (e.g., lipases, esterases) for kinetic resolution of racemic this compound or its esters could offer high enantioselectivity under mild reaction conditions.

Table 1: Comparison of Potential Stereoselective Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Metal Catalysis | High enantioselectivity, high turnover numbers, broad substrate scope. | Catalyst cost, potential for metal contamination in the final product, sensitivity to air and moisture. |

| Organocatalysis | Metal-free, lower toxicity, often less sensitive to air/moisture. | Lower turnover numbers compared to metal catalysts, potential for higher catalyst loading. |

| Biocatalysis (Enzymatic) | Extremely high enantioselectivity, mild reaction conditions, environmentally benign. | Limited substrate scope, potential for enzyme denaturation, challenges in downstream processing. |

| Green Microwave Synthesis | Rapid reaction times, improved yields, energy efficiency. farmaciajournal.com | Scalability challenges, potential for localized overheating. |

Innovations in High-Throughput Chiral Separation Technologies

For both analytical-scale enantiomeric purity determination and preparative-scale separation, high-throughput technologies are becoming increasingly important. Future research will likely focus on enhancing the speed and efficiency of separating the enantiomers of this compound.

Emerging trends in this area include:

Advanced High-Performance Liquid Chromatography (HPLC): The development of novel chiral stationary phases (CSPs) based on polysaccharide derivatives, cyclodextrins, or synthetic chiral polymers will continue to be a major focus. unife.itmdpi.com The trend is towards smaller particle sizes (sub-2 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve faster separations and higher resolution. unife.it

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a green alternative to normal-phase HPLC for chiral separations. It uses supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption and allows for faster analysis and purification times.

Membrane-Based Separation: Chiral membrane technology represents a promising area for continuous and scalable enantiomeric separation, potentially reducing the costs and complexity associated with chromatographic methods.

High-Throughput Screening (HTS): The use of statistical methodologies and automated screening platforms to quickly identify the optimal combination of chiral selectors, solvents, and resolving agents for classical diastereomeric salt crystallization is becoming more common. researchgate.netsemanticscholar.org

Table 2: Overview of Modern Chiral Separation Techniques

| Technique | Principle | Key Advantages |

|---|---|---|

| Chiral UHPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, high speed, established methodology. unife.it |

| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | Fast, reduced organic solvent use, ideal for preparative scale. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field using a chiral selector in the buffer. | Extremely high efficiency, very small sample requirement. jiangnan.edu.cn |

| Membrane Resolution | Enantioselective transport through a chiral membrane. | Potential for continuous operation, scalability. |

Exploration of Novel Non-Biological Applications

While many chiral acids find applications in pharmaceuticals, the unique structure of this compound could be leveraged in various non-biological fields. Future research could explore its potential as a specialized chemical intermediate or functional material.

Potential non-biological applications include:

Chiral Resolving Agent: The carboxylic acid functionality allows it to form diastereomeric salts with racemic bases (e.g., amines). Its efficacy as a resolving agent for novel chiral bases could be a valuable application.

Building Block for Chiral Materials: It could serve as a monomer or a chiral dopant for the synthesis of advanced materials, such as chiral liquid crystals, ferroelectrics, or polymers with specific optical properties.

Ligand in Asymmetric Catalysis: The molecule could be modified to act as a chiral ligand for metal catalysts used in asymmetric synthesis, where its structure could influence the stereochemical outcome of a reaction. Phenylacetic acid derivatives are known to be valuable compounds in various fields of human activity. farmaciajournal.com

Corrosion Inhibition: Certain organic acids and their derivatives have been investigated as corrosion inhibitors for metals. The specific stereochemistry and electronic properties of this compound's enantiomers might offer unique performance characteristics in this area.

Integration of Advanced Computational Methods for Rational Design and Discovery

Computational chemistry is an indispensable tool for accelerating research and development, and it is expected to play a significant role in the future study of this compound.

Key applications of computational methods include:

Predicting Chiral Recognition Mechanisms: Molecular modeling and docking studies can be used to understand the interactions between the enantiomers of this compound and various chiral stationary phases. nih.gov This knowledge can guide the selection of the best chromatographic column for separation, saving significant experimental time and resources.

Rational Design of Catalysts: Computational methods, such as Density Functional Theory (DFT), can be employed to design new catalysts for the stereoselective synthesis of the compound. nih.gov By modeling reaction pathways and transition states, researchers can predict which catalyst structures will provide the highest yield and enantioselectivity.

Virtual Screening for New Applications: The properties of this compound can be calculated in silico to screen for potential new applications. For example, its binding affinity to different receptors or materials could be predicted, highlighting promising areas for experimental investigation. Computer-Aided Drug Design (CADD) is an invaluable method in lead identification and optimization. nih.gov

Optimization of Separation Processes: Thermodynamic models can be used to predict solubility and phase behavior, aiding in the optimization of diastereomeric salt crystallization processes for chiral resolution.

Table 3: Application of Computational Methods in this compound Research

| Computational Technique | Application Area | Research Objective |

|---|---|---|

| Molecular Docking | Chiral Separation / Biological Activity | Predict binding modes and affinities to CSPs or biological targets. nih.gov |

| Density Functional Theory (DFT) | Synthesis / Mechanistic Studies | Elucidate reaction mechanisms and predict catalyst performance. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Material Science / Applications | Correlate molecular structure with physical or functional properties. |

| Molecular Dynamics (MD) Simulation | Separation / Formulation | Simulate the dynamic behavior of the molecule in different solvent environments or interacting with surfaces. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.